AZ PFKFB3 67

Descripción

Structure

3D Structure

Propiedades

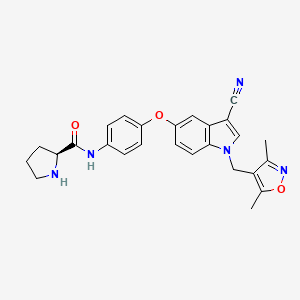

IUPAC Name |

(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIKFKQBWGMLCA-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ PFKFB3 67 discovery and synthesis process

Topic: AZ PFKFB3 67 Discovery and Synthesis Process Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Discovery, Synthesis, and Mechanistic Validation

Executive Summary

AZ PFKFB3 67 (also known as AZ67 or Compound 67) is a potent, selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1][2] Developed by AstraZeneca, this compound represents a significant milestone in metabolic oncology and vascular biology. Unlike earlier generations of glycolytic inhibitors that suffered from poor specificity or toxicity, AZ67 demonstrates high selectivity for the PFKFB3 isoform (

This guide details the technical journey of AZ67, from its structure-based design and chemical synthesis to its mechanistic validation in decoupling glycolysis from angiogenesis.

Part 1: The Target & Rationale

PFKFB3: The Glycolytic Gatekeeper PFKFB3 is a bifunctional enzyme that regulates the cellular levels of fructose-2,6-bisphosphate (F2,6BP) .[2][3][4] F2,6BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1) , the rate-limiting enzyme of glycolysis.

-

Pathological Context: In cancer cells (Warburg effect) and pathological endothelial cells, PFKFB3 is upregulated, driving high glycolytic flux to support rapid proliferation and migration.

-

Therapeutic Hypothesis: Selective inhibition of PFKFB3 reduces F2,6BP levels, suppressing glycolytic flux without completely abrogating glucose metabolism in healthy tissues, which rely more on oxidative phosphorylation or other PFKFB isoforms.

Part 2: Discovery Logic

The discovery of AZ67 was not serendipitous but the result of a rigorous Structure-Based Drug Design (SBDD) campaign described by Boyd et al. (2015).

-

High-Throughput Screening (HTS): The campaign began with an HTS of the AstraZeneca compound collection, identifying weak hits with poor physicochemical properties.

-

Scaffold Morphing: Early hits were evolved into an indole-based scaffold . The indole core provided a rigid framework to position substituents into the ATP-binding pocket of PFKFB3.

-

The "Selectivity Filter": A key challenge was avoiding inhibition of the homologous PFKFB1/2/4 isoforms.

-

Solution: The introduction of the 3,5-dimethylisoxazole moiety was critical. This group occupies a specific hydrophobic pocket that is structurally distinct in the PFKFB3 isoform, conferring high selectivity.

-

-

Physicochemical Optimization: The addition of the proline-amide tail improved solubility and cellular permeability, leading to "Compound 67" (AZ67), which exhibited optimal PK/PD properties.

Part 3: Chemical Synthesis

This section outlines the representative synthesis route for AZ67.[2][5][6][7][8] The protocol is reconstructed based on the specific structural components described in the primary medicinal chemistry literature (J. Med. Chem. 2015, 58, 3611).[4]

Retrosynthetic Analysis

The structure of AZ67 consists of three distinct modules:

-

Core: 3-Cyano-5-oxy-indole.

-

Head: 3,5-Dimethylisoxazole (attached to Indole-N).

-

Tail: L-Proline amide (attached to the phenyl ether).

Disconnection Strategy:

-

Bond A: Amide coupling (Proline + Aniline).

-

Bond B: Ether formation (Indole-OH + Fluoronitrobenzene).

-

Bond C: N-Alkylation (Indole-NH + Isoxazole-CH2Cl).

Step-by-Step Synthesis Protocol

Reagents & Conditions:

-

Step 1 (N-Alkylation):

, DMF, -

Step 2 (Deprotection):

, Pd/C, MeOH.[5] -

Step 3 (S_NAr Coupling):

, DMF, -

Step 4 (Nitro Reduction): Fe powder,

, EtOH/H2O. -

Step 5 (Amide Coupling): HATU, DIPEA, DMF.

-

Step 6 (Boc Deprotection): TFA, DCM.

Detailed Workflow:

-

Intermediate A Synthesis (Indole Core): Start with 5-(benzyloxy)-1H-indole-3-carbonitrile .

-

Note: If not commercially available, this is prepared from 5-benzyloxyindole via Vilsmeier-Haack formylation followed by oxime formation and dehydration.

-

Reaction: React 5-(benzyloxy)-1H-indole-3-carbonitrile with 4-(chloromethyl)-3,5-dimethylisoxazole in the presence of Cesium Carbonate (

) in DMF. -

Result:N-alkylated Indole Intermediate.

-

-

Intermediate B (Phenol Generation):

-

Reaction: Subject the N-alkylated intermediate to catalytic hydrogenation (

, Pd/C) to remove the benzyl protecting group. -

Result:Free Phenol Intermediate (5-hydroxy-indole derivative).

-

-

Intermediate C (Ether Linkage):

-

Reaction: Perform a Nucleophilic Aromatic Substitution (

) by reacting the Phenol Intermediate with 1-fluoro-4-nitrobenzene using Potassium Carbonate ( -

Result:Nitro-Ether Intermediate.

-

-

Intermediate D (Aniline Formation):

-

Reaction: Reduce the nitro group using Iron powder (Fe) and Ammonium Chloride (

) in refluxing Ethanol/Water. -

Result:Aniline Intermediate.

-

-

Final Coupling (AZ67 Precursor):

-

Reaction: Couple the Aniline Intermediate with N-Boc-L-Proline using HATU and DIPEA in DMF.

-

Result:Boc-Protected AZ67.

-

-

Final Deprotection:

-

Reaction: Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to remove the Boc group. Neutralize and purify via HPLC.

-

Result:AZ PFKFB3 67 (Pure).

-

Visual Synthesis Scheme

Caption: Step-by-step chemical synthesis of AZ PFKFB3 67, highlighting the convergent assembly of the indole core, isoxazole head, and proline tail.

Part 4: Mechanism & Signaling

AZ67 functions as an ATP-competitive inhibitor of the kinase domain of PFKFB3. By blocking the phosphorylation of Fructose-6-Phosphate (F6P), it prevents the formation of Fructose-2,6-Bisphosphate (F2,6BP).

Signaling Cascade

-

Normal State: Growth factors (VEGF/FGF) activate PFKFB3

High F2,6BP -

Inhibited State (AZ67): PFKFB3 Blocked

Low F2,6BP

Mechanism of Action Diagram

Caption: Mechanistic pathway showing the intervention point of AZ67. Inhibition of PFKFB3 lowers F2,6BP levels, removing the allosteric activation of PFK-1 and stalling glycolytic flux.

Part 5: Validation Protocols

To ensure scientific integrity, the following protocols are provided for validating AZ67 activity.

1. In Vitro Kinase Assay (Self-Validating)

-

Objective: Determine

against recombinant PFKFB3. -

System: ADP-Glo™ Kinase Assay (Promega) or similar coupled enzyme assay.

-

Protocol:

-

Incubate recombinant human PFKFB3 (5 nM) with Fructose-6-Phosphate (10 µM) and ATP (10 µM) in kinase buffer.

-

Add AZ67 (serial dilution: 0.1 nM to 10 µM).

-

Incubate for 60 minutes at room temperature.

-

Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP

Luciferase signal. -

Validation Criteria: Signal must decrease in a dose-dependent manner.

should be

-

2. Cellular F2,6BP Quantification

-

Objective: Confirm target engagement in cells (e.g., HUVEC or Cancer lines).

-

Protocol:

-

Treat cells with AZ67 (1 µM) for 4 hours.

-

Lyse cells in 0.1 N NaOH.

-

Measure F2,6BP levels using the Van Schaftingen method (activation of PPi-PFK from potato tubers).

-

Data Output: Expect >80% reduction in intracellular F2,6BP levels compared to vehicle control.

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Target | PFKFB3 | Human Recombinant |

| IC50 (Enzymatic) | 11 nM | High Potency |

| Selectivity | >100-fold | vs. PFKFB1, PFKFB2, PFKFB4 |

| Cellular IC50 | ~18 nM | F2,6BP reduction in HeLa cells |

| Solubility | High | Due to Proline-Amide tail |

References

-

Boyd, S., et al. (2015).[3][4] Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.[4]

-

Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. International Journal of Molecular Sciences, 22(11), 5970.

-

Cantelmo, A. R., et al. (2016). Inhibition of the Glycolytic Activator PFKFB3 in Endothelium Induces Tumor Vessel Normalization, Reduces Metastasis, and Improves Chemotherapy. Cancer Cell, 30(6), 968–985.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. mdpi.com [mdpi.com]

- 3. PFKFB3 activates CAD to enhance de novo pyrimidine synthesis for cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: PFKFB3 as a Master Regulator of Glycolytic Flux and Angiogenesis

[1]

Executive Summary

The 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3 ) enzyme represents a critical metabolic node in human physiology and pathology.[1][2][3][4] Unlike other isoforms in the PFKFB family, PFKFB3 possesses an exceptionally high kinase-to-phosphatase activity ratio (>700:1), effectively functioning as a constitutive generator of Fructose-2,6-bisphosphate (F2,6BP) . This guide dissects the enzymatic mechanics of PFKFB3, its non-canonical nuclear functions, and the current landscape of pharmacological inhibition. It is designed for researchers requiring actionable protocols and mechanistic clarity to advance drug discovery programs targeting metabolic reprogramming in cancer and inflammation.

Part 1: Mechanistic Foundation

The Bifunctional Imbalance

The PFKFB family (isoforms 1–4) are bifunctional enzymes containing both a kinase domain (2-kinase) and a phosphatase domain (2-phosphatase). PFKFB3 is unique due to a specific structural configuration that suppresses its phosphatase activity while enhancing kinase efficiency.

-

Kinase Reaction: Fructose-6-Phosphate (F6P) + ATP

Fructose-2,6-Bisphosphate (F2,6BP) + ADP -

Phosphatase Reaction: F2,6BP + H

O

The Flux Driver: F2,6BP is the most potent allosteric activator of PFK-1 (Phosphofructokinase-1), the rate-limiting enzyme of glycolysis.[3] By overriding ATP-mediated inhibition of PFK-1, PFKFB3 forces the cell into a high-glycolytic state (Warburg Effect), even under normoxic conditions.

Regulation Nexus

PFKFB3 is an "inducible" isoenzyme, rapidly responsive to stress and signaling:

-

Hypoxia: The PFKFB3 promoter contains Hypoxia Response Elements (HREs), making it a direct target of HIF-1

. -

Phosphorylation:

-

AMPK: Phosphorylates PFKFB3 at Ser461, enhancing catalytic activity.

-

MK2/PIM2: Phosphorylation stabilizes the protein and promotes glycolysis.

-

-

Nuclear Translocation: Unlike other isoforms, PFKFB3 contains a Nuclear Localization Signal (NLS). In the nucleus, it does not regulate glycolysis but associates with CDKs (Cyclin-Dependent Kinases) to drive cell cycle progression (G1/S transition).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the central role of PFKFB3 in integrating upstream stress signals to drive both metabolic rewiring and cell proliferation.

Figure 1: PFKFB3 integrates hypoxic and oncogenic signals to drive cytosolic glycolysis and nuclear cell cycle progression.

Part 3: Therapeutic Targeting & Inhibitor Landscape

Targeting PFKFB3 is challenging due to the high homology of its active site with other PFKFB isoforms. However, selectivity has been achieved with newer generation compounds.

Comparative Analysis of PFKFB3 Inhibitors[7][8]

| Inhibitor | Class | IC50 (PFKFB3) | Mechanism of Action | Status/Notes |

| 3PO | Small Molecule | ~23 µM | Transiently reduces F2,6BP; competitive with F6P. | Early generation; poor solubility; high off-target effects. |

| PFK-15 | Chalcone Derivative | ~207 nM | Blocks ATP binding pocket; higher selectivity than 3PO. | Preclinical; demonstrated efficacy in reducing glucose uptake. |

| PFK-158 | Chalcone Derivative | N/A (Optimized) | Improved PK profile over PFK-15. | Phase I Clinical Trial ; first-in-class PFKFB3 inhibitor. |

| KAN0438757 | Novel Scaffold | 0.19 µM | Highly selective; inhibits kinase domain specifically.[5][6] | Potent inhibition of DNA repair and glycolysis in colorectal cancer. |

| AZ-PFKFB3-26 | AstraZeneca Cmpd | 23 nM | Ultra-potent; highly selective against PFKFB1/2. | Tool compound; demonstrates that glycolysis inhibition alone may not stop proliferation in all contexts. |

Key Insight: While early inhibitors like 3PO were critical for proof-of-concept, they lack the potency for clinical translation. The shift towards compounds like KAN0438757 and AZ-PFKFB3-26 represents a move towards nanomolar potency and improved bioavailability.

Part 4: Experimental Framework (Protocols)

Protocol A: Coupled Enzyme Kinase Activity Assay

Purpose: To quantify PFKFB3 kinase activity in vitro and screen potential inhibitors.

Principle: PFKFB3 converts F6P to F2,6BP.[7] This product is difficult to measure directly. Instead, we measure the ADP produced. However, a more specific method involves a "coupled" system where the depletion of NADH is tracked. Note: Standard ADP-Glo assays are also viable, but the coupled assay provides real-time kinetic data.

Materials:

-

Recombinant human PFKFB3 (purified).

-

Cofactor: ATP.

-

Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

-

Reagents: Phosphoenolpyruvate (PEP), NADH.

Step-by-Step Methodology:

-

Buffer Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Master Mix: Mix PEP (2 mM), NADH (0.2 mM), PK (5 U/mL), and LDH (5 U/mL) in Kinase Buffer.

-

Enzyme Loading: Add 10–50 nM recombinant PFKFB3 to 96-well UV-transparent plate.

-

Inhibitor Incubation: Add test compounds (dissolved in DMSO) and incubate for 15 minutes at 25°C.

-

Reaction Start: Add ATP (0.5 mM) and F6P (1 mM) to initiate the reaction.

-

Detection: Monitor absorbance at 340 nm (NADH depletion) every 30 seconds for 30 minutes.

-

Analysis: Calculate the slope (rate) of NADH oxidation. The rate of NADH decrease is directly proportional to PFKFB3 kinase activity.

Protocol B: Cellular Glycolytic Flux Analysis (Lactate Production)

Purpose: To validate if PFKFB3 inhibition translates to reduced glycolytic flux in live cells.

Methodology:

-

Seeding: Seed cancer cells (e.g., HCT116 or U87) at 5,000 cells/well in a 96-well plate. Allow attachment (24h).

-

Starvation: Wash cells with PBS and switch to serum-free, low-glucose media (1 mM) for 4 hours to sensitize the pathway.

-

Treatment: Treat with PFKFB3 inhibitor (e.g., KAN0438757 at 1 µM, 5 µM) for 24 hours.

-

Supernatant Collection: Collect cell culture media.

-

Lactate Assay: Use an enzymatic lactate assay kit (Lactate Oxidase/Peroxidase coupled).

-

Mix 50 µL supernatant with 50 µL Reaction Mix (Lactate Oxidase + Probe).

-

Incubate 30 mins at Room Temp.

-

Read Fluorescence (Ex/Em = 535/587 nm).

-

-

Normalization: Crucial Step —Lyse the remaining cells and quantify total protein (BCA assay) or DNA (CyQUANT). Normalize lactate values to cell mass to distinguish metabolic inhibition from cytotoxicity.

Part 5: Experimental Workflow Visualization

Figure 2: Sequential screening workflow for validating PFKFB3 inhibitors from biochemical interaction to cellular phenotype.

References

-

PFKFB3 Structure and Function : PFKFB3 is associated with the Warburg effect because its activity increases the rate of glycolysis.[3][4] Wikipedia. Link[6]

-

PFKFB3 in Cancer : Roles of PFKFB3 in cancer. NCBI PMC. Link

-

Nuclear Functions : Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases.[2][7][10] Journal of Biological Chemistry.[11] Link

-

Inhibitor KAN0438757 : Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells. NCBI PMC. Link

-

Angiogenesis Role : Endothelial PFKFB3 Plays a Critical Role in Angiogenesis.[11] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Inhibitor Data (Selleckchem) : PFKFB3 Selective Inhibitors and IC50 values. Selleckchem. Link

-

Kinase Assay Protocol : Phosphofructokinase Activity Assay Kit (Colorimetric). Abcam. Link

Sources

- 1. Mechanisms of regulation of PFKFB expression in pancreatic and gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PFKFB3 - Wikipedia [en.wikipedia.org]

- 5. KAN0438757 | Autophagy | Glucokinase | TargetMol [targetmol.com]

- 6. adooq.com [adooq.com]

- 7. mdpi.com [mdpi.com]

- 8. content.abcam.com [content.abcam.com]

- 9. Tuning PFKFB3 Bisphosphatase Activity Through Allosteric Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear targeting of 6-phosphofructo-2-kinase (PFKFB3) increases proliferation via cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Whitepaper: AZ PFKFB3 67 (AZ67) & Structure-Activity Relationship Profiling

[1]

Executive Summary & Target Validation

PFKFB3 is a bifunctional enzyme that regulates the steady-state levels of fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1).[1] In oncological contexts, PFKFB3 is frequently overexpressed, driving the "Warburg Effect"—the preferential utilization of glycolysis over oxidative phosphorylation even in oxygen-rich environments.[1]

AZ PFKFB3 67 represents a pinnacle in the optimization of PFKFB3 inhibitors. Unlike early-generation compounds (e.g., 3PO) which suffered from poor potency and off-target effects, AZ67 demonstrates nanomolar affinity (

Chemical Architecture & SAR Analysis

The development of AZ67 moved away from early chemotypes toward a rigidified indole-based scaffold .[1] The structure-activity relationship (SAR) studies focused on optimizing interactions within the ATP-binding pocket of the PFKFB3 kinase domain.[1]

The Molecule[1][4][5][6]

-

IUPAC Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[1]

-

Molecular Formula:

[1][2]

Structural Decomposition (SAR Map)

The high potency of AZ67 is derived from three distinct pharmacophores optimized during the lead generation phase (refer to Boyd et al., J. Med.[1] Chem. 2015):

-

The Core (Indole Scaffold):

-

The "Head" (Isoxazole Moiety):

-

Structure: 3,5-dimethyl-4-isoxazolyl group attached via a methylene linker.[1]

-

Interaction: This group extends into the ribose/phosphate binding region, providing crucial H-bond acceptor capabilities and steric complementarity that excludes the larger ATP molecule while maintaining isoform selectivity against PFKFB1/2.[1]

-

-

The "Tail" (Solubilizing Amide):

-

Structure: (2S)-pyrrolidine-2-carboxamide linked via a phenoxy bridge.[1]

-

Function: This moiety extends towards the solvent front.[1] The pyrrolidine ring significantly enhances aqueous solubility (a major hurdle in early PFKFB3 inhibitors) and permeability without sacrificing binding affinity.[1] The stereochemistry ((S)-enantiomer) is often preferred for optimal fit.[1]

-

Selectivity Profile (Quantitative Data)

AZ67 exhibits remarkable selectivity for the inducible PFKFB3 isoform over the tissue-specific isoforms (PFKFB1/2), reducing the risk of systemic toxicity in liver (PFKFB1) or heart (PFKFB2) tissue.[1]

| Isoform | IC50 (nM) | Selectivity Ratio (vs PFKFB3) | Biological Context |

| PFKFB3 | 11 | 1x | Inducible / Oncogenic / Angiogenic |

| PFKFB2 | 159 | ~14x | Cardiac / Myogenic |

| PFKFB1 | 1130 | ~100x | Hepatic |

| PFKFB4 | >1000 | >100x | Testis / Tumor survival |

Mechanism of Action & Signaling Pathways[1]

AZ67 functions as a competitive inhibitor of the PFKFB3 kinase domain.[1] By preventing the phosphorylation of Fructose-6-Phosphate (F6P) to F2,6BP, it breaks the feed-forward loop that sustains high glycolytic rates.[1]

Recent studies (e.g., Schoors et al., Boyd et al.[1]) have also highlighted a non-glycolytic role of PFKFB3 in angiogenesis, where AZ67 inhibits endothelial tube formation potentially through cytoskeleton remodeling, independent of lactate production.[1]

Visualization: PFKFB3 Inhibition Pathway

The following diagram illustrates the intervention point of AZ67 within the glycolytic cascade.[1]

Caption: Mechanistic intervention of AZ67.[1][3][4][5][6] By blocking PFKFB3, AZ67 reduces F-2,6-BP levels, removing the allosteric activation of PFK-1 and suppressing glycolytic flux.[1][7]

Validated Experimental Protocols

To ensure data reproducibility, the following protocols are recommended. These are self-validating systems derived from standard AZ methodologies.[1]

In Vitro Kinase Assay (ADP-Glo / Kinase-Glo)

Rationale: Direct measurement of ATP consumption by recombinant PFKFB3.[1]

Reagents:

-

Recombinant human PFKFB3 (His-tagged).[1]

-

ATP (Ultrapure).[1]

-

Detection Reagent: ADP-Glo or Kinase-Glo (Promega).[1]

Protocol Steps:

-

Buffer Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).[1] Note: Triton prevents compound aggregation.[1]

-

Compound Dilution: Prepare 3-fold serial dilutions of AZ67 in DMSO. Final DMSO concentration in assay should be <1%.[1]

-

Enzyme Incubation: Incubate 5 nM PFKFB3 with AZ67 dilutions for 15 minutes at Room Temperature (RT).

-

Reaction Start: Add Substrate Mix (10 µM ATP + 10 µM F6P).

-

Running: Incubate for 40–60 minutes at RT.

-

Termination/Detection: Add ADP-Glo reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

-

Readout: Measure Luminescence.

-

Validation: Z' factor should be > 0.[1]5. Reference IC50 should fall within 5–20 nM.[1]

Cellular Target Engagement (F2,6BP Quantification)

Rationale: Verifies that the compound penetrates the cell membrane and hits the target in a complex biological environment.

Protocol Steps:

-

Seeding: Seed HUVEC or Cancer cells (e.g., HCT116) at

cells/well. -

Treatment: Treat with AZ67 (0.1, 1.0, 10 µM) for 4–24 hours.

-

Extraction: Lyse cells in 0.1 N NaOH . Crucial: Acidic extraction hydrolyzes F2,6BP; alkaline extraction preserves it.[1]

-

Assay: Use the Van Schaftingen method (activation of PPi-PFK from potato tubers) or a commercial F2,6BP ELISA kit.[1]

-

Normalization: Normalize F2,6BP levels to total protein content.

Pharmacokinetics & Handling[1]

Solubility & Formulation

AZ67 is a hydrophobic molecule with specific solubility constraints.[1]

-

Aqueous Buffer: Poor solubility in PBS.[1] For animal studies, formulate in 10% DMSO / 40% PEG400 / 50% Saline or cyclodextrin-based vehicles (e.g., 10% HP-β-CD).[1]

Storage[1]

-

Powder: -20°C (Stable for >2 years).[1]

-

DMSO Stock: -80°C (Avoid repeated freeze-thaw cycles; aliquot into single-use vials).

Visualization: SAR Decision Tree

The following diagram reconstructs the logic flow for the selection of AZ67 over other candidates.

Caption: Evolutionary logic of the AZ67 pharmacophore. The transition from scaffold selection to specific moiety additions addressed potency and solubility sequentially.[1]

References

-

Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3.[1][8] Journal of Medicinal Chemistry, 58(8), 3611–3625.[1][8] [Link] (Foundational paper describing the optimization of the series leading to AZ67).[1]

-

Schoors, S., et al. (2014). Partial and transient reduction of glycolysis by PFKFB3 blockade reduces pathological angiogenesis.[1] Cell Metabolism, 19(1), 37–48.[1][5] [Link] (Establishes the biological rationale for PFKFB3 inhibition in angiogenesis).

-

Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[1][4][9][5][6] International Journal of Molecular Sciences, 22(11), 5970.[1][9] [Link] (Specific characterization of AZ67 in endothelial models, confirming binding via ITC).

Sources

- 1. medkoo.com [medkoo.com]

- 2. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]

- 3. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoupling Metabolism and Motility: The Angiogenic Impact of AZ PFKFB3 67

The following technical guide details the mechanistic and functional impact of AZ PFKFB3 67 (AZ67) on angiogenesis. It is structured for an audience of drug discovery scientists and vascular biologists, focusing on the compound's unique uncoupling of glycolytic flux from angiogenic potential.

Content Type: Technical Whitepaper | Compound: AZ PFKFB3 67 (AZ67) | Target: PFKFB3 Kinase Domain

Executive Summary: The Metabolic Checkpoint

Angiogenesis is metabolically expensive. Endothelial cells (ECs) rely on glycolysis for >85% of their ATP generation, a dependency driven by the isoenzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3). PFKFB3 generates Fructose-2,6-bisphosphate (F2,6BP), the potent allosteric activator of PFK-1, effectively locking ECs in a high-glycolytic "Warburg-like" state to fuel rapid filopodia extension and migration.

AZ PFKFB3 67 represents a second-generation, highly selective inhibitor. Unlike its predecessor 3PO (which has poor solubility and off-target effects), AZ67 binds the PFKFB3 kinase domain with nanomolar affinity (

Critical Insight: While the dogma suggests PFKFB3 inhibitors work solely by starving ECs of ATP, recent data indicates AZ67 can inhibit angiogenic sprouting without significantly reducing bulk glycolytic flux (lactate production) in certain contexts.[1][2][3] This suggests AZ67 may target a specific, compartmentalized pool of PFKFB3 linked to cytoskeletal remodeling rather than bulk energy production—a distinction vital for therapeutic window optimization.

Mechanistic Foundation & Signaling Architecture

The Target: PFKFB3

PFKFB3 is unique among PFK-2 isoenzymes due to its high kinase:phosphatase ratio (700:1), making it a net producer of F2,6BP.[4] In "Tip Cells" (the leading edge of a vessel sprout), PFKFB3 levels surge, driving the ATP generation required for actin polymerization.

Mechanism of Action (AZ67)

AZ67 is an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the PFKFB3 kinase domain, it prevents the phosphorylation of Fructose-6-Phosphate (F6P) to F2,6BP.

-

Primary Consequence: Reduced F2,6BP levels.

-

Secondary Consequence: Reduced PFK-1 activity

accumulation of glycolytic intermediates -

Angiogenic Outcome: Collapse of tip cell filopodia and induction of a quiescent "stalk cell" phenotype.

Pathway Visualization

The following diagram illustrates the intervention point of AZ67 within the endothelial glycolytic cascade.

Caption: AZ67 blocks the kinase activity of PFKFB3, preventing the formation of F2,6BP, the essential activator for PFK-1 driven high-rate glycolysis in endothelial cells.

Compound Profile: AZ PFKFB3 67[2][3][5][6][7][8][9]

| Property | Specification | Notes for Researchers |

| Chemical Name | (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide | Use SMILES for docking: CC1=C(C(=NO1)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N)C |

| Selectivity | >100-fold vs PFKFB1/2/4 | High specificity prevents cardiac toxicity (PFKFB2 is dominant in cardiomyocytes). |

| Potency ( | ~11 nM (PFKFB3) | significantly more potent than 3PO ( |

| Solubility | DMSO (up to 50 mM) | Poor aqueous solubility; avoid freeze-thaw cycles of stock solutions. |

| Cellular Penetration | High | Effective in HUVEC/HAOEC at 10-100 nM range. |

Experimental Protocols

To validate the effect of AZ67, one must distinguish between metabolic suppression and functional angiogenic inhibition. The following protocols are designed to be self-validating.

Functional Assay: HUVEC Spheroid Sprouting

This 3D assay is superior to 2D tube formation as it mimics the physical constraints of the extracellular matrix (ECM) and tip/stalk cell selection.

Reagents:

-

HUVEC (P3-P5).

-

Methylcellulose (viscosity agent).

-

Collagen Type I (Rat Tail).

-

AZ67 Stock (10 mM in DMSO).

Workflow:

-

Spheroid Generation: Suspend HUVECs (400 cells/100

L) in medium containing 20% methocel. "Hang" drops on the lid of a petri dish to form single spheroids over 24h. -

Embedding: Harvest spheroids and resuspend in Collagen I solution on ice. Neutralize pH immediately with NaOH.

-

Treatment: Polymerize collagen in a 24-well plate. Overlay with EGM-2 medium containing VEGF (50 ng/mL) and AZ67 (Dose range: 1 nM, 10 nM, 100 nM).

-

Quantification (48h): Fix with 4% PFA. Image using Phase Contrast.

-

Metric 1: Cumulative Sprout Length (CSL).

-

Metric 2: Number of Branch Points.

-

Expected Result: AZ67 should reduce CSL by >60% at 100 nM. Control spheroids will show "starburst" sprouting; treated spheroids will remain rounded or show stunted, blunt protrusions.

Metabolic Validation: Seahorse XF Glycolytic Rate Assay

Do not rely solely on media lactate kits, which lack temporal resolution.

Protocol:

-

Seeding: Plate HUVECs (20k/well) in XF96 plates coated with Fibronectin.

-

Starvation: Switch to unbuffered XF assay medium (no glucose/pyruvate) for 1h.

-

Injection Strategy:

-

Port A: Glucose (10 mM) – Measures basal glycolysis.

-

Port B: Oligomycin (1

M) – Measures glycolytic capacity (max). -

Port C: 2-DG (50 mM) – Shuts down glycolysis (background).

-

-

AZ67 Treatment: Pre-treat cells for 2h or 24h with AZ67 (100 nM) prior to the assay.

Data Interpretation:

-

PER (Proton Efflux Rate): If AZ67 is acting canonically, PER should drop significantly upon Glucose injection compared to DMSO.

-

Nuance: If sprouting is inhibited but PER remains stable, this confirms the "compartmentalized" effect of AZ67—disrupting the localized ATP pool at the leading edge without crashing global cell metabolism.

Experimental Workflow Visualization

The following diagram outlines the logic flow for validating AZ67 efficacy, moving from molecular binding to phenotypic output.

Caption: A multi-modal validation workflow ensuring AZ67 effects are on-target (ITC), functional (Sprouting), and mechanistically consistent (Seahorse).

Data Synthesis & Interpretation

When analyzing AZ67 data, researchers often encounter a "disconnect" between metabolic markers and angiogenic readouts.

| Readout | Expected Trend (AZ67 100nM) | Mechanistic Explanation |

| F2,6BP Levels | Decrease (>50%) | Direct inhibition of kinase domain. |

| Lactate Production | Variable (No change to Moderate Decrease) | Crucial: ECs have massive glycolytic reserve. Partial PFKFB3 inhibition may not drop bulk lactate but will disrupt the rapid ATP bursts needed for actin dynamics. |

| Tube Formation | Strong Inhibition | Disruption of filopodia stability. |

| Cell Viability | No Significant Change | AZ67 is cytostatic, not cytotoxic, at angiogenic doses.[2] This is a safety advantage over PFK-158. |

References

-

Perrotta, P., et al. (2020).[5] "The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition".[1][2][3] International Journal of Molecular Sciences.

-

Boyd, S., et al. (2015). "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3". Journal of Medicinal Chemistry.

-

De Bock, K., et al. (2013). "Role of PFKFB3-driven glycolysis in vessel sprouting". Cell.

-

Tocris Bioscience. "AZ PFKFB3 67 Product Information". Tocris.

-

Cantelmo, A.R., et al. (2016). "Inhibition of the PFKFB3 glycolytic activator reduces pathological angiogenesis".[3][4] Cell Metabolism.

Sources

- 1. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Metabolic Reprogramming as a Therapeutic Strategy: The Neuroprotective Profile of AZ PFKFB3 67 (AZ67)

[1]

Executive Summary

The metabolic coupling between neurons and astrocytes is a delicate homeostatic system. While astrocytes rely on aerobic glycolysis to fuel neurons via lactate, neurons themselves maintain a low glycolytic rate, prioritizing the Pentose Phosphate Pathway (PPP) to generate NADPH and maintain antioxidant defense.[1][2] In neurodegenerative conditions—specifically ischemic stroke and excitotoxicity—this balance is disrupted.[2][3] The enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), typically degraded in healthy neurons, becomes pathologically stabilized.[1][2] This forces neuronal metabolism into hyper-glycolysis, depleting the PPP and leaving the neuron vulnerable to oxidative stress.[2][4]

This guide details the technical profile of AZ PFKFB3 67 (commonly referred to as AZ67 ), a highly selective, ATP-competitive inhibitor of PFKFB3. We explore its mechanism of action in restoring the metabolic "Redox Shunt," provide validated experimental protocols for its assessment, and analyze the data supporting its neuroprotective efficacy.

The Target: PFKFB3 and the Neuronal Metabolic Crisis[1][4][5]

To understand the utility of AZ67, one must first understand the "Metabolic Switch" that dictates neuronal survival.

The Physiological State

In healthy cortical neurons, the E3 ubiquitin ligase APC/C-Cdh1 continuously targets PFKFB3 for proteasomal degradation.[1][2][4] Consequently, levels of Fructose-2,6-bisphosphate (F2,6BP)—the most potent allosteric activator of the glycolytic enzyme PFK1—remain low. This restricts glycolytic flux and diverts Glucose-6-Phosphate (G6P) into the Pentose Phosphate Pathway (PPP) .[1][2][5]

-

Outcome: High NADPH production

Efficient Glutathione (GSH) regeneration

The Pathological State (Excitotoxicity)

During ischemic or excitotoxic events (e.g., glutamate overstimulation of NMDA receptors), Cdh1 is inhibited. PFKFB3 accumulates in the neuron, driving F2,6BP production.[1]

-

The Warburg-like Shift: Metabolism shifts aggressively toward glycolysis.

-

The Consequence: The PPP is starved of substrate. NADPH levels crash. The neuron loses its ability to neutralize Reactive Oxygen Species (ROS), leading to apoptotic death.

Compound Profile: AZ PFKFB3 67[1][2][3][6][7][8][9][10]

AZ PFKFB3 67 is a potent small-molecule inhibitor developed to reverse this pathological glycolytic drive.[1][2][6][7]

Chemical Identity

-

IUPAC Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[8]

-

Molecular Formula: C26H25N5O3[8]

-

Binding Mode: Binds to the ATP-binding pocket of the PFKFB3 kinase domain. It does not inhibit the bisphosphatase domain.

Selectivity Profile

AZ67 demonstrates remarkable isoform selectivity, a critical attribute given the ubiquity of PFKFB enzymes in other tissues (e.g., heart, liver).

| Isoform | IC50 (nM) | Primary Tissue Location | Clinical Relevance of Inhibition |

| PFKFB3 | 11 | Brain (Astrocytes/Tumors) | Target: Reduces pathological glycolysis. |

| PFKFB2 | 159 | Heart | Potential cardiac risk (14-fold margin). |

| PFKFB1 | 1130 | Liver | Low risk (>100-fold margin). |

| PFKFB4 | >10,000 | Testis/Tumors | Negligible cross-reactivity. |

Mechanism of Neuroprotection: The "Redox Shunt"

The neuroprotective capacity of AZ67 is not derived from "starving" the cell of energy, but by rerouting the carbon flux. By inhibiting PFKFB3, AZ67 acts as a metabolic valve, forcing glucose carbons away from PFK1 (Glycolysis) and into G6PD (PPP).

Pathway Visualization

The following diagram illustrates the mechanism by which AZ67 restores antioxidant defense in neurons.

Figure 1: Mechanism of Action. AZ67 inhibits PFKFB3, reducing F2,6BP levels.[7][9] This releases the allosteric activation of PFK1, shunting G6P into the PPP to generate NADPH and neutralize ROS.

Experimental Framework

To validate the properties of AZ67 in your own laboratory, the following protocols are recommended. These move from biochemical validation to functional cellular assays.

Protocol A: Cell-Free Kinase Activity Assay

Purpose: To verify the potency (IC50) of AZ67 against recombinant PFKFB3.

-

Reagents: Recombinant human PFKFB3, ATP (10 µM), Fructose-6-Phosphate (F6P), ADP-Glo™ Kinase Assay (Promega).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

-

Procedure:

-

Incubate 5 ng PFKFB3 with varying concentrations of AZ67 (0.1 nM – 10 µM) for 15 min at RT.

-

Initiate reaction by adding ATP/F6P mix. Incubate for 40 min at RT.

-

Add ADP-Glo Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Measure Luminescence.

-

-

Validation: Plot log[inhibitor] vs. response. Valid IC50 should be 10–20 nM.

Protocol B: Metabolic Flux Analysis (Seahorse XF)

Purpose: To demonstrate the "Metabolic Switch" from glycolysis to respiration/PPP.

-

Model: Primary Cortical Neurons (DIV 10-14).

-

Treatment: Pre-treat with AZ67 (100 nM) for 1 hour prior to assay.

-

Assay: Glycolytic Rate Assay.

-

Injection Strategy:

-

Injection A (Rotenone/Antimycin A): Blocks mitochondrial respiration (measures compensatory glycolysis).

-

Injection B (2-DG): Blocks glycolysis (confirms glycolytic proton efflux).

-

-

Expected Result:

-

Vehicle (Excitotoxic conditions): High ECAR (Extracellular Acidification Rate), Low OCR (Oxygen Consumption Rate).

-

AZ67 Treated: Reduced ECAR (Glycolysis inhibition) and maintenance of OCR (if coupled with mitochondrial protection). Note: Direct PPP flux is best measured via C14-Glucose radio-labeling, but Seahorse provides the necessary glycolytic suppression data.

-

Protocol C: In Vitro Neuroprotection (Excitotoxicity Model)

Purpose: To quantify survival and ROS mitigation.

-

Culture: Mouse primary cortical neurons.

-

Induction: Treat with NMDA (20-50 µM) or Glutamate (100 µM) for 20 minutes, then wash.

-

Intervention: Apply AZ67 (100 nM) immediately post-wash or co-treatment.

-

Readouts (24h post-insult):

-

Cell Death: LDH Release assay or Calcein-AM/EthD-1 staining.

-

ROS: Load cells with CM-H2DCFDA (5 µM). Measure fluorescence at 485/535 nm.

-

-

Causality Check: Co-treat with 6-AN (a 6-phosphogluconate dehydrogenase inhibitor). If AZ67's protection is lost, the mechanism is confirmed to be PPP-dependent.

Experimental Workflow Visualization

The following diagram outlines the logical progression for validating AZ67 in a drug discovery pipeline.

Figure 2: Validation Workflow. A step-by-step logic gate for confirming AZ67 activity, ensuring target engagement (Phase 1) precedes phenotypic observation (Phase 3).

Synthesis and Conclusion

AZ PFKFB3 67 represents a precision tool in the field of immunometabolism and neuropharmacology. Unlike broad-spectrum metabolic poisons (e.g., 2-Deoxyglucose), AZ67 targets the specific regulatory node (PFKFB3) that drives pathological glycolysis in stressed neurons.

Key Takeaways for Researchers:

-

Specificity is Key: The 100-fold selectivity over hepatic PFKFB1 minimizes systemic metabolic toxicity risks in animal models.

-

Mechanism: Efficacy is driven by the restoration of the Pentose Phosphate Pathway, not by energy deprivation.

-

Application: Ideal for models of Stroke (MCAO), Traumatic Brain Injury (TBI), and Alzheimer's Disease where oxidative stress is a primary driver of pathology.

By utilizing the protocols and mechanistic insights provided above, researchers can effectively leverage AZ67 to dissect the metabolic underpinnings of neurodegeneration.

References

-

Boyd, S., et al. (2015).[9][10] Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.[10] [Link]

-

St-Gallay, S. A., et al. (2016). Structural basis for the inhibition of the 6-phosphofructo-2-kinase activity of PFKFB3 by AZPFKFB3-26 and AZPFKFB3-67. Biochemical Journal, 473(15), 2303–2316. [Link]

-

Burmistrova, O., et al. (2019).[9] Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice.[1][2][6][7] Scientific Reports, 9, 11670.[9] [Link]

-

Rodriguez-Rodriguez, P., et al. (2012). Excitotoxic stimulus stabilizes PFKFB3 causing pentose-phosphate pathway to glycolysis switch and neurodegeneration.[1][2] Cell Death & Differentiation, 19, 1582–1589. [Link]

-

Emini Veseli, B., et al. (2021).[11][12] The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[12] International Journal of Molecular Sciences, 22(11), 5970.[11][12] [Link]

Sources

- 1. Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice | bioRxiv [biorxiv.org]

- 2. Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PFKFB3 provides neuroprotection in stroke models | BioWorld [bioworld.com]

- 4. Excitotoxic stimulus stabilizes PFKFB3 causing pentose-phosphate pathway to glycolysis switch and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canonical and Non-Canonical Roles of PFKFB3 in Brain Tumors [mdpi.com]

- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 7. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]

- 8. AZ PFKFB3 67 | PFKFB3 Inhibitors: Tocris Bioscience [rndsystems.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Checkpoint: PFKFB3 as a Driver of Inflammatory Pathology

Topic: Involvement of PFKFB3 in Inflammatory Diseases Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of immunometabolism, 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) has emerged not merely as a glycolytic enzyme, but as a critical "metabolic checkpoint" regulating the inflammatory phenotype.[1] Unlike other PFKFB isoforms, PFKFB3 possesses an exceptionally high kinase-to-phosphatase ratio (approx. 740:1), effectively locking cells into a high-glycolytic state (the Warburg Effect) even under normoxia. This guide dissects the molecular involvement of PFKFB3 in chronic inflammatory diseases, detailing its role in driving the aggressive phenotypes of rheumatoid synovial fibroblasts, atherosclerotic macrophages, and pulmonary endothelial cells.

Part 1: The Mechanistic Architecture

The PFKFB3-Driven Feed-Forward Loop

The pathogenicity of PFKFB3 stems from its regulation by and amplification of inflammatory signaling. It is not a passive metabolic participant but an active driver of the HIF-1

-

Induction: Pro-inflammatory cytokines (TNF-

, IL-1 -

Expression: Both transcription factors bind to the promoter region of PFKFB3, significantly upregulating its expression.

-

Metabolic Switch: PFKFB3 generates Fructose-2,6-Bisphosphate (F-2,6-BP), the most potent allosteric activator of PFK-1, overriding ATP-mediated inhibition of glycolysis.[2]

-

Amplification: Rapid glycolytic flux generates ATP for cytoskeletal remodeling (migration) and lactate, which further stabilizes HIF-1

, creating a pathological feed-forward loop.

Visualization: The Inflammatory Feed-Forward Loop

Figure 1: The PFKFB3-HIF-1

Part 2: Disease-Specific Pathologies

Rheumatoid Arthritis (RA): The Aggressive Synoviocyte

In RA, Fibroblast-Like Synoviocytes (FLS) transform into a tumor-like, invasive phenotype. PFKFB3 is the metabolic engine of this transformation.

-

Causality: High PFKFB3 levels in RA-FLS drive rapid ATP production required for lamellipodia formation and migration into cartilage.

-

Evidence: Inhibition of PFKFB3 (via 3PO or siRNA) suppresses FLS invasion and reduces secretion of IL-6, IL-8, and CXCL10.

-

Key Insight: The metabolic switch in RA-FLS is independent of mitochondrial defects; it is a programmed upregulation of glycolysis to support rapid proliferation and cytokine secretion [1].

Atherosclerosis: Macrophage Polarization & Plaque Instability

Atherosclerotic plaques are hypoxic microenvironments. PFKFB3 dictates macrophage function within the plaque.

-

Mechanism: PFKFB3 drives M1 (pro-inflammatory) macrophage polarization. M1 macrophages rely almost exclusively on glycolysis.

-

Plaque Vulnerability: High glycolytic flux leads to lactate accumulation and necrotic core expansion. PFKFB3 inhibition shifts macrophages toward an M2 (anti-inflammatory) phenotype and stabilizes the plaque [2].

Pulmonary Hypertension (PH): Endothelial Dysfunction

In PH, pulmonary arterial endothelial cells (PAECs) undergo hyper-proliferation and Endothelial-to-Mesenchymal Transition (EndMT).

-

Mechanism: PFKFB3 upregulation in PAECs stabilizes HIF-2

, promoting the expression of pro-proliferative and pro-inflammatory factors (PDGFB, FGF2). -

Therapeutic Target: Genetic deletion or pharmacological inhibition of PFKFB3 in endothelium reverses vascular remodeling and reduces right ventricular pressure in PH models [3].

Part 3: Pharmacological Intervention

Targeting PFKFB3 requires navigating the balance between dampening pathological inflammation and preserving basal metabolic needs.

Inhibitor Landscape Comparison

| Compound | IC50 (PFKFB3) | Specificity Profile | Development Status | Key Mechanism Note |

| 3PO | ~25 µM | Moderate; First-gen | Preclinical (Tool compound) | Transiently suppresses glycolytic flux; poor solubility limits clinical use. |

| PFK-15 | ~207 nM | High; Selective over PFKFB4 | Preclinical | Improved potency; induces G2/M arrest in activated immune cells. |

| PFK-158 | ~137 nM | High; Optimized PFK-15 | Phase I (Cancer) | Improved pharmacokinetics; potential for repurposing in autoimmunity. |

| KAN0438757 | ~0.19 µM | Very High | Preclinical | Competitive inhibitor of the kinase domain; highly selective against PFKFB4 (IC50 3.6 µM) [4]. |

Critical Consideration: While 3PO is widely cited, its high IC50 and off-target effects make it suitable only for initial in vitro screening. For robust mechanistic studies, KAN0438757 or PFK-158 are the recommended standards.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Measuring Glycolytic Flux (Seahorse XF Glycolytic Stress Test)

Rationale: This assay directly measures the Extracellular Acidification Rate (ECAR), a proxy for glycolytic activity driven by PFKFB3.

Workflow:

-

Cell Seeding: Seed macrophages or FLS (30,000 cells/well) in XF96 plates. Allow adhesion overnight.

-

Starvation: Wash cells 2x with XF Assay Medium (non-buffered, glucose-free). Incubate for 1 hour in a non-CO2 incubator to degas.

-

Injections (The Validation Steps):

-

Port A (Glucose, 10mM): Induces glycolysis.[3][4][5][6] Validation: Rapid spike in ECAR confirms cells are metabolically active.

-

Port B (Oligomycin, 1µM): Inhibits ATP synthase. Forces cells to max glycolysis. Validation: Calculates "Glycolytic Capacity."

-

Port C (2-DG, 50mM): Competitive inhibitor of Hexokinase. Validation: ECAR must drop to baseline; confirms acidification is glycolysis-derived.

-

-

PFKFB3 Specificity: Run parallel wells pre-treated with KAN0438757 (1 µM) for 24h. A significant reduction in the "Glycolysis" and "Glycolytic Capacity" parameters confirms PFKFB3 dependency.[7]

Protocol B: PFKFB3 Kinase Activity Assay (Cell-Free)

Rationale: To verify if a compound directly inhibits the enzyme or affects upstream expression.[3]

-

Reaction Mix: Recombinant human PFKFB3 (10-50 ng) + ATP (100 µM) + Fructose-6-Phosphate (F6P, 100 µM).

-

Incubation: 30 minutes at 30°C.

-

Detection: The product, F-2,6-BP, is difficult to measure directly. Use a coupled enzyme system :

-

Readout: Monitor decrease in NADH absorbance at 340nm.

-

Control: Reaction without F-2,6-BP (background PFK-1 activity).

Visualization: Experimental Validation Workflow

Figure 2: Integrated workflow for validating PFKFB3 involvement. Combining functional (Seahorse), molecular (Western), and enzymatic assays ensures robust data interpretation.

References

-

Garcia-Carbonell, R., et al. (2016). "Critical Role of Glucose Metabolism in Rheumatoid Arthritis Fibroblast-like Synoviocytes." Arthritis & Rheumatology. Link

-

Tawakol, A., et al. (2015). "HIF-1α and PFKFB3 Mediate a Tight Relationship Between Proinflammatory Activation and Anaerobic Metabolism in Atherosclerotic Macrophages."[7] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Cao, Y., et al. (2019).[11] "PFKFB3-mediated endothelial glycolysis promotes pulmonary hypertension."[3] Proceedings of the National Academy of Sciences (PNAS). Link

-

Gustafsson, N.M.S., et al. (2018). "Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination." Nature Communications. Link

-

Clem, B., et al. (2008). "Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth."[12] Molecular Cancer Therapeutics. Link

Sources

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning PFKFB3 Bisphosphatase Activity Through Allosteric Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFKFB3-mediated endothelial glycolysis promotes pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Pathogenic role of PFKFB3 in endothelial inflammatory diseases [frontiersin.org]

- 12. selleckchem.com [selleckchem.com]

Technical Whitepaper: AZ PFKFB3 67 (AZ67)

Topic: Preclinical Data on AZ PFKFB3 67 (AZ67) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A High-Fidelity Chemical Probe for PFKFB3 Inhibition

Executive Summary

AZ PFKFB3 67 (commonly referred to as AZ67 ) represents a high-affinity, isoform-selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1] Unlike early-generation inhibitors (e.g., 3PO) which suffered from off-target effects and poor binding validation, AZ67 serves as a "gold standard" chemical probe for interrogating the PFKFB3 pathway.

This guide synthesizes the preclinical profile of AZ67, detailing its structure-activity relationship (SAR), mechanistic validation via Isothermal Titration Calorimetry (ITC), and divergent phenotypic effects in cancer versus endothelial biology.

Chemical & Pharmacological Profile

AZ67 was developed through structure-based drug design to specifically target the kinase domain of PFKFB3, avoiding the bisphosphatase domain.

Table 1: Physicochemical and Potency Data

| Parameter | Value / Description | Source |

| Common Name | AZ PFKFB3 67 (AZ67) | Boyd et al. [1] |

| IUPAC Name | (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide | [1] |

| CAS Number | 1704741-11-6 | [2] |

| Molecular Weight | 455.52 g/mol | [2] |

| PFKFB3 IC50 (Enzyme) | 11 nM (High Potency) | [1] |

| PFKFB2 IC50 | 159 nM (14-fold selectivity) | [1] |

| PFKFB1 IC50 | 1130 nM (>100-fold selectivity) | [1] |

| Cellular IC50 (F-2,6-BP) | 0.51 µM (A549 cells) | [1] |

| Solubility | DMSO (100 mM), Ethanol (100 mM) | [2] |

Mechanism of Action (MOA)

3.1. The Canonical Glycolytic Pathway

PFKFB3 is the dominant isoform in cancer cells and activated endothelial cells. It synthesizes Fructose-2,6-bisphosphate (F-2,6-BP) , the most potent allosteric activator of PFK-1 .[2] By inhibiting PFKFB3, AZ67 reduces F-2,6-BP levels, thereby suppressing glycolytic flux.[1]

3.2. Differential Effects: Cancer vs. Angiogenesis

While AZ67 reliably suppresses F-2,6-BP in both cancer and endothelial cells, its phenotypic downstream effects differ:

-

Cancer Cells (e.g., A549): Inhibition leads to reduced glycolytic flux and proliferation.

-

Endothelial Cells (ECs): Recent data (Emini et al., 2021) indicates that AZ67 inhibits angiogenesis (tube formation) independently of lactate production or ATP depletion, suggesting a non-glycolytic scaffolding or signaling role for PFKFB3 in vessel sprouting [3].

3.3. Pathway Visualization

The following diagram illustrates the intervention point of AZ67 within the glycolytic cascade and its downstream consequences.

Figure 1: Mechanism of Action of AZ67 targeting PFKFB3-mediated glycolysis and angiogenesis.[3][4][5]

Preclinical Data Synthesis

4.1. In Vitro Characterization

AZ67 is distinguished by its direct binding confirmation.[6] Unlike the putative inhibitor 3PO, which failed to show binding in biophysical assays, AZ67 demonstrates clear binding stoichiometry.

-

Binding Validation: Isothermal Titration Calorimetry (ITC) confirms AZ67 binds PFKFB3 with high affinity [3].

-

Cellular Potency: In A549 lung carcinoma cells, AZ67 reduces intracellular F-2,6-BP with an IC50 of 0.51 µM [1].[1]

-

Selectivity: It exhibits >100-fold selectivity over PFKFB1 and PFKFB4, ensuring observed phenotypes are PFKFB3-driven.

4.2. In Vivo Efficacy

AZ67 has been utilized primarily as a tool compound to validate PFKFB3 biology in vivo due to its high specificity.

-

Angiogenesis (Matrigel Plug Assay):

-

Dose: 115 µg/kg (intraperitoneal).

-

Result: Significant reduction in neovessel formation and hemoglobin content in the plugs compared to vehicle [3].

-

Significance: Demonstrates potency at sub-milligram doses, highlighting the critical role of PFKFB3 in vessel formation.

-

-

Ischemic Stroke (MCAO Model):

Experimental Protocols

To ensure reproducibility, the following protocols outline the "Gold Standard" assays for validating AZ67 activity.

5.1. Isothermal Titration Calorimetry (ITC) Binding Assay

Rationale: To definitively prove physical binding of AZ67 to the PFKFB3 protein, distinguishing it from off-target artifacts.

-

Protein Prep: Dialyze recombinant human PFKFB3 (kinase domain) into ITC buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Ligand Prep: Dissolve AZ67 in the same buffer (ensure DMSO < 2% final).

-

Setup: Load PFKFB3 (approx. 20-50 µM) into the cell and AZ67 (approx. 200-500 µM) into the syringe of a MicroCal PEAQ-ITC.

-

Titration: Perform 19 injections of 2 µL each at 25°C, with 150s spacing between injections.

-

Analysis: Fit data to a One-Site binding model to determine

,

5.2. Cellular F-2,6-BP Reduction Assay

Rationale: To verify functional inhibition of the kinase activity in a live cell context.

-

Seeding: Seed A549 cells (or relevant line) at

cells/well in 6-well plates. -

Treatment: Treat with AZ67 (0, 0.01, 0.1, 1, 10 µM) for 4 hours.

-

Extraction: Aspirate media, wash with cold PBS, and lyse in 0.1 N NaOH .

-

Assay:

-

Neutralize lysate with acetic acid.

-

Mix with PFK-1 (purified) and substrates (Fructose-6-P, ATP, NADH) and coupling enzymes (Aldolase, TPI, GPDH).

-

Readout: Measure NADH oxidation rate at 340 nm. The rate is proportional to the amount of F-2,6-BP present (activator).

-

-

Normalization: Normalize F-2,6-BP levels to total protein content (BCA assay).

5.3. Experimental Workflow Diagram

Figure 2: Validation workflow for AZ67 from biophysical binding to cellular phenotype.

References

-

Boyd, S., et al. (2015).[1][4][7] "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3." Journal of Medicinal Chemistry, 58(8), 3611–3625.[1][7]

-

Cayman Chemical. (n.d.). "AZ-PFKFB3-67 Product Information." Cayman Chemical Datasheet.

-

Emini Veseli, B., et al. (2021). "The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition."[3][4][5][6] International Journal of Molecular Sciences, 22(11), 5970.[8][6]

-

Burmistrova, O., et al. (2019). "Genetic or pharmacological inhibition of PFKFB3 heals the neuro-glial metabolic coupling." Scientific Reports, 9, 11670.[1]

Sources

- 1. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

Technical Guide: Cellular Uptake and Distribution of AZ PFKFB3 67

Executive Summary

This technical guide provides a comprehensive analysis of the cellular uptake, distribution, and pharmacodynamics of AZ PFKFB3 67 (also known as AZ67), a potent and selective small-molecule inhibitor of the glycolytic enzyme PFKFB3. Designed for researchers in oncology, neurology, and vascular biology, this document synthesizes physicochemical data with validated experimental protocols to assess the compound’s intracellular behavior. Unlike earlier generation inhibitors (e.g., 3PO), AZ PFKFB3 67 demonstrates high-affinity binding (

Physicochemical Profile & Permeability

Understanding the uptake of AZ PFKFB3 67 requires a foundational grasp of its structural properties which dictate its passive membrane permeability and solubility profile.

Compound Identity[1]

-

IUPAC Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[1][2]

-

Solubility: Soluble in DMSO and Ethanol (up to 100 mM). Aqueous solubility is limited, requiring precise solvent exchange protocols for cellular assays.

Membrane Permeability Mechanism

AZ PFKFB3 67 functions as a lipophilic small molecule. Its uptake is primarily driven by passive diffusion across the lipid bilayer.

-

Blood-Brain Barrier (BBB) Penetration: In vivo studies in ischemic stroke models indicate that AZ PFKFB3 67 (or its active metabolites) successfully crosses the BBB or sufficiently accesses the neurovascular unit to exert neuroprotective effects, such as reducing neuronal apoptosis and stabilizing PFKFB3 levels.

-

Cellular Entry: The compound rapidly equilibrates intracellularly. Unlike glucose analogs (e.g., 2-DG) that require GLUT transporters, AZ PFKFB3 67 does not rely on specific solute carriers (SLCs) for entry, ensuring broad applicability across diverse cell lines (e.g., A549, HAOEC, cortical neurons).

Subcellular Distribution & Target Engagement

Once intracellular, the distribution of AZ PFKFB3 67 is dictated by the localization of its target, PFKFB3.

Cytosolic Retention

PFKFB3 is predominantly a cytosolic enzyme responsible for synthesizing Fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of PFK-1.

-

Primary Distribution: AZ PFKFB3 67 accumulates in the cytosol where it binds PFKFB3, inhibiting its kinase domain.

-

Nuclear Exclusion: While PFKFB3 has reported nuclear functions (e.g., cell cycle regulation via Cdk1), AZ PFKFB3 67's primary pharmacodynamic readout (reduction of F2,6BP) confirms cytosolic engagement.

Mechanism of Action (MoA)

The compound binds to the ATP-binding pocket of PFKFB3. This interaction is high-affinity and selective (IC50 ~11 nM for PFKFB3 vs. >150 nM for PFKFB2), preventing the phosphorylation of Fructose-6-phosphate.

DOT Diagram: PFKFB3 Signaling & AZ67 Inhibition

Caption: AZ PFKFB3 67 inhibits PFKFB3, reducing F2,6BP and glycolysis, while also independently suppressing angiogenesis.

Experimental Protocols

To rigorously validate the uptake and distribution of AZ PFKFB3 67, researchers should employ the following self-validating protocols.

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

This protocol validates that AZ PFKFB3 67 has entered the cell and bound to PFKFB3, stabilizing the protein against thermal denaturation.

Reagents:

-

HEK293 or A549 cells.

-

Lysis Buffer (with protease inhibitors).

Workflow:

-

Treatment: Treat intact cells with AZ PFKFB3 67 (1 µM) or DMSO control for 1 hour at 37°C. Rationale: Allows sufficient time for passive diffusion and equilibrium binding.

-

Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot: Divide cell suspension into 8-10 PCR tubes (50 µL each).

-

Thermal Challenge: Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a gradient PCR cycler.

-

Cooling: Incubate at room temperature for 3 minutes.

-

Lysis: Add lysis buffer, freeze-thaw (x3) to lyse cells.

-

Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

-

Detection: Analyze the supernatant via Western Blot for PFKFB3.

-

Result: The AZ67-treated samples should show PFKFB3 bands at higher temperatures compared to DMSO control, indicating thermal stabilization (ligand binding).

-

Protocol B: Functional Distribution Assessment (Angiogenesis vs. Metabolism)

This workflow distinguishes between the compound's metabolic effects (cytosolic glycolysis) and phenotypic effects (angiogenesis), as highlighted in recent literature (Emini Veseli et al., 2021).

DOT Diagram: Experimental Workflow

Caption: Parallel assessment of metabolic flux and phenotypic output to verify functional distribution.

Steps:

-

Seeding: Plate Human Aortic Endothelial Cells (HAOEC).

-

Stimulation: Pre-treat with TNF-α (20 ng/mL) for 24h to upregulate PFKFB3 expression.

-

Inhibition: Add AZ PFKFB3 67 (0.1, 1, 5 µM).

-

Readouts:

-

Metabolic: Measure lactate in supernatant (colorimetric assay). Note: AZ67 may show limited lactate reduction in ECs despite target engagement.

-

Phenotypic: Perform Matrigel tube formation assay. Expectation: Significant reduction in tube length/meshes.[6]

-

Molecular: Western blot for MCL-1 (downstream target often reduced by PFKFB3 inhibition).

-

Data Summary & Reference Values

The following data points serve as benchmarks for validating your experimental results.

| Parameter | Value / Range | Context |

| IC50 (PFKFB3) | 11 - 18 nM | Enzymatic inhibition (cell-free) |

| IC50 (PFKFB2) | 159 nM | Selectivity window (>10-fold) |

| Solubility | 100 mM (DMSO) | Stock preparation |

| Effective Dose (In Vivo) | 60 mg/kg (i.v.) | Mouse ischemia model (Neuroprotection) |

| Cellular Toxicity | Non-toxic < 100 nM | Primary cortical neurons (24h) |

| Key Biomarker | F2,6BP reduction | Direct measure of target engagement |

References

-

Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3.[2] Journal of Medicinal Chemistry, 58(8), 3611–3625.[4][5] Link

-

Burmistrova, O., et al. (2019). Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice.[7] Scientific Reports, 9, 11670.[4][5] Link

-

Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. International Journal of Molecular Sciences, 22(11), 5970.[8] Link

-

Gustafsson, N. M. S., et al. (2016). Targeting PFKFB3 radiosensitizes cancer cells and suppresses glycolytic metabolism. Nature Communications, 7, 12756. (Context on PFKFB3 as a target). Link

Sources

- 1. (2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide | C26H25N5O3 | CID 91668554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AZ PFKFB3 67 | PFKFB3 Inhibitors: Tocris Bioscience [rndsystems.com]

- 3. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]

- 4. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thermofisher.com [thermofisher.com]

- 8. Glycometabolic Regulation of Angiogenesis: Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Targeting Metabolic Vulnerabilities with AZ PFKFB3 67

Topic: AZ PFKFB3 67 (AZ67) in Combination with Cancer Therapies Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Oncologists, and Translational Researchers

Abstract

This technical guide details the application of AZ PFKFB3 67 (also known as AZ67 ), a highly potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1][2][3][4][5][6] Unlike early-generation inhibitors (e.g., 3PO), AZ67 demonstrates direct kinase domain binding (

Introduction & Mechanistic Rationale

The Target: PFKFB3

PFKFB3 is a rate-limiting enzyme that synthesizes Fructose-2,6-bisphosphate (F2,6BP) , the most potent allosteric activator of PFK-1.[7] In cancer, PFKFB3 is frequently overexpressed, driving the "Warburg Effect" (aerobic glycolysis) to support rapid proliferation.

The Compound: AZ PFKFB3 67 (AZ67)[2][3][5][6][8][9][10][11][12]

-

Selectivity: >100-fold selective for PFKFB3 over other isoforms (PFKFB1/2/4).

-

Mechanism:

-

Metabolic: Reduces intracellular F2,6BP, suppressing glycolytic flux and ATP production.

-

Non-Canonical (Nuclear): PFKFB3 localizes to the nucleus upon DNA damage, facilitating Fanconi Anemia (FA) pathway repair and Homologous Recombination (HR). AZ67 disrupts this recruitment, sensitizing cells to DNA cross-linkers.

-

Apoptotic Priming: Inhibits mTORC1-driven translation of MCL-1 (anti-apoptotic protein), lowering the threshold for apoptosis.

-

Synergistic Pathway Visualization

The following diagram illustrates the dual impact of AZ67 on cytoplasmic metabolism and nuclear DNA repair.

Caption: AZ67 inhibits cytoplasmic glycolysis (reducing MCL-1) and nuclear DNA repair, creating a "double-hit" vulnerability to chemotherapy.

Protocol: In Vitro Synergism Screening (Matrix Design)

Objective: Determine the Synergistic Index (Combination Index) of AZ67 combined with Cisplatin or Venetoclax (ABT-199).

Materials

-

Compound: AZ PFKFB3 67 (Stock: 10 mM in DMSO, store at -20°C).

-

Partner Drugs: Cisplatin (DNA cross-linker) or Venetoclax (BCL-2 inhibitor).

-

Cell Lines: Glycolysis-dependent lines (e.g., A549, HCT116) or Platinum-resistant clones.

-

Assay: CellTiter-Glo® (CTG) or MTT.

Experimental Workflow

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate 24h for attachment.

-

Drug Matrix Preparation:

-

Prepare a 6x6 Matrix .

-

AZ67 Axis: 0, 10 nM, 50 nM, 250 nM, 1.25 µM, 5 µM (covering the IC50 range).

-

Partner Axis: 5-point serial dilution (e.g., 0–10 µM for Cisplatin).

-

-

Treatment:

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add CTG reagent, shake for 10 min, measure luminescence.

Data Analysis (Bliss Independence Model)

Calculate the Excess over Bliss (EOB) score to quantify synergy.

- : Observed fractional inhibition (0–1).

- : Inhibition by single agents.

-

Interpretation: Score > 0 indicates Synergy; < 0 indicates Antagonism.

Protocol: Validation of On-Target Effect (Seahorse XF Assay)

Objective: Confirm AZ67 inhibits glycolysis (ECAR) without acute toxicity, validating the mechanism before combination.

Protocol Steps

-

Seeding: Plate cells in Seahorse XF96 plates (10,000–20,000 cells/well). Allow adherence overnight.

-

Starvation: Wash cells with XF Base Medium (non-buffered, pH 7.4) supplemented with 2 mM Glutamine (no Glucose). Incubate 1h in non-CO2 incubator.

-

Injection Strategy (Glycolysis Stress Test):

-

Port A: Glucose (10 mM final) + AZ67 (Titration: 10 nM – 5 µM). Co-injection allows observation of immediate inhibition.

-

Port B: Oligomycin (1 µM) – Maximizes glycolytic capacity.

-

Port C: 2-Deoxyglucose (2-DG, 50 mM) – Shuts down glycolysis (negative control).

-

-

Measurement: Record Extracellular Acidification Rate (ECAR) .

-

Validation Criteria: AZ67 should suppress the Glucose-induced ECAR spike in a dose-dependent manner (IC50 typically < 100 nM in sensitive lines).

Protocol: In Vivo Combination Efficacy (Xenograft)

Critical Note: AZ67 has different solubility properties than older PFKFB3 inhibitors. Use the specific formulation below to avoid precipitation.

Formulation (Vehicle)

-

Stock: 10 mg/mL in DMSO.

-

Working Solution:

-

10% DMSO (containing drug).[1]

-

40% PEG300.

-

5% Tween-80.

-

45% Saline (0.9% NaCl). Mix in this exact order to prevent crashing out.

-

Dosing Regimen (Mouse Xenograft)

-

Dose Range: 5 mg/kg – 25 mg/kg (Intraperitoneal, I.P.).

-

Note: While some angiogenesis studies suggest efficacy as low as 0.115 mg/kg, tumor regression typically requires higher occupancy.

-

-

Schedule: Daily (QD) or 5 days on / 2 days off.

Combination Study Design

| Group | Treatment | Rationale |

| 1 | Vehicle Control | Baseline growth. |

| 2 | AZ67 (10 mg/kg, QD) | Assess single-agent metabolic inhibition. |

| 3 | Cisplatin (4 mg/kg, Q7D) | Standard of Care (sub-optimal dose). |

| 4 | Combination (AZ67 + Cisplatin) | Test for synthetic lethality (tumor regression). |

Monitoring[16]

-

Measure tumor volume (

) twice weekly. -

Biomarker Check: Harvest tumors at endpoint. Perform Western Blot for MCL-1 (should be decreased in Group 2 & 4) and γH2AX (DNA damage marker; should be highest in Group 4).

References

-

Boyd, S., et al. (2015). "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3." Journal of Medicinal Chemistry. Link

-

Gustafsson, N. M. S., et al. (2018). "Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination."[4] Nature Communications.[8] (Describes the nuclear mechanism relevant to AZ67-like compounds). Link

-

De Bock, K., et al. (2013). "Role of PFKFB3-driven glycolysis in vessel sprouting." Cell. (Foundational work on PFKFB3 in angiogenesis). Link

-

MedChemExpress. "AZ-PFKFB3-67 Product Protocol and Solubility Data." Link

-

Tocris Bioscience. "AZ PFKFB3 67 Biological Activity and Datasheet." Link

Disclaimer: AZ PFKFB3 67 is for research use only. Dosing protocols provided here are guidelines based on preclinical literature; optimization is required for specific cell models.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]

- 6. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Expression of PFKFB3 and Ki67 in lung adenocarcinomas and targeting PFKFB3 as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination treatment improves response to immunotherapy for lung cancer | EurekAlert! [eurekalert.org]

- 9. Combined doxorubicin and paclitaxel in advanced breast cancer: effective and cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jcancer.org [jcancer.org]

Application Note: Xenograft Mouse Models using AZ PFKFB3 67 (AZ67)

Executive Summary